2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride
Overview
Description
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with an acetyl chloride functional group at the 3-position. It is a white solid with a distinct odor and is stable under normal conditions but can degrade under light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride typically involves the reaction of 5-fluoro-2-methylindole with acetyl chloride in the presence of a suitable catalyst. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which yields the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Oxidized Indole Derivatives: Formed from oxidation reactions.
Reduced Indole Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The acetyl chloride group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylindole: Lacks the acetyl chloride group but shares the indole core structure.
2-Methylindole-3-acetyl chloride: Similar structure but without the fluorine atom.
5-Fluoroindole-3-acetyl chloride: Similar structure but without the methyl group.
Uniqueness
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is unique due to the combination of the fluorine atom, methyl group, and acetyl chloride functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6-8(5-11(12)15)9-4-7(13)2-3-10(9)14-6/h2-4,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAVTKNRFGCOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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